molecular formula C14H28ClN3O2 B1226888 Pramiracetam hydrochloride CAS No. 75733-50-5

Pramiracetam hydrochloride

Cat. No.: B1226888
CAS No.: 75733-50-5
M. Wt: 305.84 g/mol
InChI Key: SVIFGEVWHFNGCZ-UHFFFAOYSA-N
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Description

Pramiracetam hydrochloride is a nootropic agent belonging to the racetam family of drugs. It is a synthetic derivative of piracetam, the first laboratory-created nootropic, but is significantly more potent. This compound is known for its cognitive-enhancing properties, particularly in improving memory and overall cognition. It is marketed under various brand names, including Pramistar, Neupramir, and Remen, and is used to treat memory and attention deficits in aging individuals with neurodegenerative and vascular dementias .

Preparation Methods

The preparation of pramiracetam hydrochloride involves several synthetic routes and reaction conditions. One common method includes the condensation reaction of pyrrolidone ethyl acetate with N,N-diisopropyl ethylenediamine. The process involves dissolving, filtering, re-dissolving, extracting, refluxing, freezing, and suction-filtering to obtain high-purity this compound . This method is suitable for large-scale industrial production due to its simplicity, safety, and cost-effectiveness .

Chemical Reactions Analysis

Pramiracetam hydrochloride undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are also not extensively studied.

    Substitution: Substitution reactions are more common, where this compound can react with different reagents to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetyl chloride and N,N-diisopropyl ethylenediamine in a toluene-water two-phase system can yield intermediate compounds that are further processed to obtain this compound .

Scientific Research Applications

Biological Activity

Pramiracetam hydrochloride is a nootropic compound belonging to the racetam family, known for its cognitive-enhancing properties. This article delves into its biological activity, mechanisms of action, clinical studies, and potential therapeutic applications.

  • IUPAC Name : N-[(2S)-2-(diisopropylamino)-1-oxo-1-pyrrolidinyl]acetamide
  • Molecular Formula : C₁₄H₂₇N₃O₂
  • Molar Mass : 269.39 g/mol

Pramiracetam's mechanism is not fully understood; however, several studies suggest it enhances cognitive functions through various pathways:

  • Nitric Oxide Synthase (NOS) Activity : Research indicates that pramiracetam administration increases NOS activity in the brain, particularly in cortical regions. A study demonstrated a 20% increase in NOS activity at a dose of 300 mg/kg in rats, which may correlate with enhanced learning and memory capabilities .
  • Neurotransmitter Modulation : Pramiracetam influences neurotransmitter systems, including cholinergic and glutamatergic pathways. It is believed to enhance the density and function of postsynaptic receptors without exhibiting high affinity for specific receptors .
  • Membrane Fluidity : The compound interacts with neuronal membranes, promoting fluidity and stability. This interaction is thought to facilitate better neurotransmission and neuroplasticity, potentially counteracting neurodegenerative processes .

Efficacy in Cognitive Improvement

  • Memory Enhancement in Brain Injury :
    • A double-blind placebo-controlled study assessed pramiracetam's efficacy in young males with cognitive impairments post-brain injury. Subjects receiving 400 mg three times daily showed significant improvements in memory performance, particularly in delayed recall tasks compared to the placebo group .
  • Scopolamine-Induced Amnesia :
    • In another study involving healthy volunteers, pramiracetam (600 mg twice daily) was effective in reducing scopolamine-induced memory deficits. Participants demonstrated better performance on memory tests after pramiracetam administration compared to placebo .
  • Long-Term Effects :
    • Follow-up assessments indicated that cognitive improvements persisted for up to one month after discontinuation of pramiracetam treatment, suggesting lasting effects on cognitive function .

Comparative Analysis with Other Nootropics

CompoundMechanism of ActionCognitive EffectsClinical Use
PramiracetamIncreases NOS activity; modulates neurotransmittersEnhances memory and learningCognitive deficits from injury
PiracetamModulates membrane fluidity; enhances receptor densityImproves memory; neuroprotectiveDementia; cognitive decline
AniracetamIncreases AMPA receptor activityEnhances learning and memoryCognitive enhancement

Case Studies and Observations

  • Cognitive Recovery Post-Stroke : Clinical trials have explored pramiracetam's role as an adjunct therapy for patients recovering from strokes or traumatic brain injuries. Results indicate improved cognitive recovery when combined with standard rehabilitation protocols .
  • Dementia Treatment Trials : Small-scale trials conducted in Eastern Europe have evaluated pramiracetam's effectiveness in patients with vascular dementia. While results were mixed, some studies reported cognitive improvements over short-term treatment periods .

Properties

CAS No.

75733-50-5

Molecular Formula

C14H28ClN3O2

Molecular Weight

305.84 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C14H27N3O2.ClH/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H

InChI Key

SVIFGEVWHFNGCZ-UHFFFAOYSA-N

SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl

Key on ui other cas no.

75733-50-5

Synonyms

N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide
pramiracetam
pramiracetam hydrochloride
pramiracetam sulfate
Pramista

Origin of Product

United States

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